molecular formula C31H22N2O2 B11172819 N-(biphenyl-4-ylcarbonyl)-N-(pyridin-2-yl)biphenyl-4-carboxamide

N-(biphenyl-4-ylcarbonyl)-N-(pyridin-2-yl)biphenyl-4-carboxamide

Cat. No.: B11172819
M. Wt: 454.5 g/mol
InChI Key: BLRZPAFBQNIZRO-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-4-CARBONYL}-N-(PYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a biphenyl core with carbonyl and pyridinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-4-CARBONYL}-N-(PYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.

    Introduction of Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the biphenyl compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of Pyridinyl Group: The pyridinyl group can be attached through nucleophilic substitution reactions, where the biphenyl carbonyl compound reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and biphenyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Halogenation, nitration, and sulfonation are typical electrophilic substitutions, while nucleophilic substitutions can involve the replacement of leaving groups with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-{[1,1’-BIPHENYL]-4-CARBONYL}-N-(PYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-4-CARBONYL}-N-(PYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and pyridinyl groups can facilitate binding to hydrophobic pockets, while the carbonyl groups can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)benzamide: Similar structure but lacks the biphenyl core.

    4,4’-Biphenyl dicarboxylic acid: Contains the biphenyl core but lacks the pyridinyl group.

    N-(Pyridin-2-yl)carbamate: Contains the pyridinyl group but has a different functional group attached to the nitrogen.

Uniqueness

N-{[1,1’-BIPHENYL]-4-CARBONYL}-N-(PYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the combination of biphenyl, carbonyl, and pyridinyl groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C31H22N2O2

Molecular Weight

454.5 g/mol

IUPAC Name

4-phenyl-N-(4-phenylbenzoyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C31H22N2O2/c34-30(27-18-14-25(15-19-27)23-9-3-1-4-10-23)33(29-13-7-8-22-32-29)31(35)28-20-16-26(17-21-28)24-11-5-2-6-12-24/h1-22H

InChI Key

BLRZPAFBQNIZRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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